5-(Pyridin-4-yl)indoline dihydrochloride

Description

BenchChem offers high-quality 5-(Pyridin-4-yl)indoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-4-yl)indoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

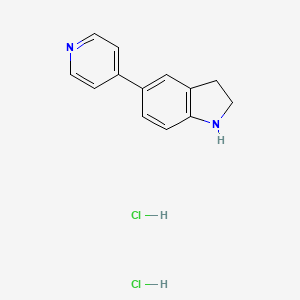

5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAXPHHBFKAEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(Pyridin-4-yl)indoline Dihydrochloride for Research Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 5-(Pyridin-4-yl)indoline dihydrochloride is a heterocyclic compound that exemplifies this approach, integrating the structurally significant indoline core with the versatile pyridine ring. The indoline moiety, a saturated analog of indole, is present in numerous natural products and synthetic compounds, valued for its unique three-dimensional structure which can enhance physicochemical properties like solubility and reduce lipophilicity compared to its planar indole counterpart.[1] The pyridine ring is a common feature in pharmaceuticals, often involved in critical hydrogen bonding interactions with biological targets.[2]

This molecule is supplied as a dihydrochloride salt, a formulation choice that significantly enhances its aqueous solubility and stability, making it more amenable to biological screening and formulation studies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core chemical properties, outlines field-proven protocols for its synthesis and characterization, and explores its potential within various research contexts, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

5-(Pyridin-4-yl)indoline dihydrochloride is composed of a 2,3-dihydro-1H-indole (indoline) ring substituted at the 5-position with a pyridine-4-yl group. The dihydrochloride salt form indicates that the two basic nitrogen atoms—one on the indoline ring and one on the pyridine ring—are protonated. This protonation is a critical feature, as it disrupts the crystal lattice of the freebase and allows for favorable interactions with polar solvents like water, thereby increasing solubility.

| Property | Value | Source |

| IUPAC Name | 5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride | [3] |

| CAS Number | 90679-09-7 | [3] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 269.17 g/mol | [3] |

| Parent Compound | 5-(4-Pyridinyl)indoline (CID: 13276696) | [3] |

Synthesis and Purification

While numerous methods exist for the synthesis of substituted indolines, a robust and widely applicable strategy for creating the C-C bond between the indoline and pyridine rings is the Suzuki cross-coupling reaction.[1][4] This approach offers high yields and excellent functional group tolerance. The causality behind this choice lies in the reliability and well-documented mechanism of palladium-catalyzed cross-coupling reactions for constructing biaryl systems.

A plausible synthetic workflow begins with a commercially available or synthesized 5-bromoindoline, which is first protected on the nitrogen to prevent side reactions. This is followed by the key Suzuki coupling step with pyridine-4-boronic acid. The final steps involve deprotection and conversion to the dihydrochloride salt.

Caption: Proposed synthetic route for 5-(Pyridin-4-yl)indoline dihydrochloride.

Experimental Protocol 1: General Procedure for Suzuki Coupling

This protocol is a self-validating system; successful formation of the product, confirmed by LC-MS, validates the reaction conditions.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-protected 5-bromoindoline (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol or dioxane/water. Add a degassed aqueous solution of a base, such as 2M Na₂CO₃ (3.0 eq.).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-protected 5-(pyridin-4-yl)indoline.

Experimental Protocol 2: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 5-(pyridin-4-yl)indoline free base in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. Typically, 2.2 equivalents of HCl are used to ensure complete salt formation.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Collection: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final 5-(pyridin-4-yl)indoline dihydrochloride.

Analytical Characterization and Quality Control

For any research application, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound, thereby guaranteeing the reproducibility of experimental results.

Experimental Protocol 3: Purity Assessment by RP-HPLC

This method provides a robust system for quantifying the purity of the target compound and detecting any related impurities or degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of water:acetonitrile. Dilute to an appropriate working concentration (e.g., 50 µg/mL).

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a purity level of ≥95%.[5]

Experimental Protocol 4: Structural Confirmation by NMR and Mass Spectrometry

-

¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The resulting spectrum should show characteristic signals for the aromatic protons on both the indoline and pyridine rings, as well as the aliphatic protons of the indoline's five-membered ring. The integration of these signals should correspond to the number of protons in the structure.

-

Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI) in positive mode. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the parent ion (free base), which provides definitive confirmation of the elemental composition.[6]

Chemical Reactivity and Stability

The chemical nature of 5-(pyridin-4-yl)indoline is dictated by its constituent parts. The indoline nitrogen is nucleophilic and can undergo reactions like acylation or alkylation. The pyridine nitrogen is basic and is already protonated in the dihydrochloride salt. The aromatic rings can undergo electrophilic substitution, though the reaction conditions must be carefully chosen to avoid side reactions.

A critical aspect for drug development professionals is the compound's metabolic stability. Indolines are often susceptible to in vivo oxidation by cytochrome P450 (CYP450) enzymes, which converts the indoline scaffold back to the corresponding aromatic indole.[7] This metabolic pathway can alter the compound's biological activity and pharmacokinetic profile.

Caption: Common metabolic oxidation of the indoline core to an indole.

Experimental Protocol 5: Preliminary Chemical Stability Assessment

-

Solution Preparation: Prepare stock solutions of the compound in buffers of varying pH (e.g., pH 2.0, pH 7.4, pH 9.0).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Quantification: Analyze the aliquots immediately by the validated RP-HPLC method described in Protocol 3.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time to determine its degradation rate at each pH. This provides crucial data for handling and storage conditions.

Potential Research Applications and Context

The fusion of the indoline and pyridine scaffolds positions this molecule as a valuable tool for various therapeutic research areas. While its specific biological target is not defined here, its structure allows for informed hypotheses regarding its potential applications.

-

Kinase Inhibition: The indole/indoline core is a well-established scaffold in the design of kinase inhibitors.[1] The pyridine moiety can act as a hydrogen bond acceptor, potentially interacting with the hinge region of a kinase active site, a common binding motif for many inhibitors.

-

CNS Drug Discovery: Indole and its derivatives are privileged structures for targeting central nervous system (CNS) receptors and enzymes due to their resemblance to endogenous neurotransmitters like serotonin.[8]

-

Anticancer Research: Indole-based compounds have been explored as anticancer agents that function through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways like PI3K/AKT/mTOR.[9]

This molecule serves as an excellent starting point for library synthesis. The indoline nitrogen, as well as the aromatic rings, can be further functionalized to explore the structure-activity relationship (SAR) against a specific biological target.

Caption: Conceptual workflow for using the core scaffold in library development.

Conclusion

5-(Pyridin-4-yl)indoline dihydrochloride is a compound of significant interest for chemical and biological research. Its chemical properties, driven by the combination of the indoline and pyridine moieties and its formulation as a water-soluble dihydrochloride salt, make it an attractive scaffold for drug discovery. Understanding its synthesis, methods of characterization, and potential metabolic fate is essential for any researcher utilizing this molecule. The protocols and insights provided in this guide offer a robust framework for its effective use in the laboratory, enabling the generation of reliable, reproducible data and facilitating the exploration of its therapeutic potential.

References

-

PubChem. 5-(Pyridin-4-yl)indoline dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Available from: [Link]

-

PharmaTutor. A manifold implications of indole and its derivatives: A brief Review. Available from: [Link]

-

ACS Publications. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available from: [Link]

-

PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Copernicus Publications. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link]

-

Chemsrc. 5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole,hydrochloride. Available from: [Link]

-

PMC. Development and Application of Indolines in Pharmaceuticals. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-methoxy-6-pyridin-4-yl-1~{H}-indole. National Center for Biotechnology Information. Available from: [Link]

-

PSE Community.org. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation. Available from: [Link]

-

MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available from: [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

SCIRP. A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. Available from: [Link]

-

ResearchGate. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

-

MDPI. Synthesis of Indole Alkaloids. Encyclopedia. Available from: [Link]

-

Hilaris Publisher. Synthesis of 2,6-Diaryl-4-Indolylpyridines as Novel 5-LOX Inhibitors. Available from: [Link]

-

Journal of University of Shanghai for Science and Technology. Analytical Method Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of PyridoxamineDihydrochloride And Acetylcysteine In Tablet Dosage Form. Available from: [Link]

-

ResearchGate. The synthesis of potential anti-inflammatory substances among 4-amino- 5-(pyridin-4-yl)-1,2,4-triazole(4)-3-yl-thioacetamides and their chemical modification. Available from: [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

-

MDPI. 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. Available from: [Link]

-

ACS Publications. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available from: [Link]

-

ACS Publications. Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available from: [Link]

-

ResearchGate. Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl) - ResearchGate. Available from: [Link]

-

PubMed. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AGU Fall Meeting 2020 [agu.confex.com]

- 3. 5-(Pyridin-4-yl)indoline dihydrochloride | C13H14Cl2N2 | CID 119106454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

5-(Pyridin-4-yl)indoline dihydrochloride CAS number and identifiers

[1][2]

Executive Summary

5-(Pyridin-4-yl)indoline dihydrochloride (CAS: 90679-09-7) is a bicyclic heterocycle belonging to the class of 5-substituted indolines.[1][2][3] It serves as a high-value privileged scaffold in drug discovery, particularly in the development of ATP-competitive kinase inhibitors. Structurally, it combines an electron-rich indoline core with an electron-deficient pyridine ring, connected at the C5 position.

This compound is primarily utilized as:

-

A Hinge-Binding Motif: The pyridine nitrogen acts as a key hydrogen bond acceptor in the ATP-binding pocket of serine/threonine kinases (e.g., ROCK, PKA).

-

A Synthetic Intermediate: It is a precursor for generating conformationally restricted analogs of 5-substituted indoles, offering improved metabolic stability and solubility profiles compared to their fully aromatic indole counterparts.

Chemical Identification & Properties

| Property | Data |

| Chemical Name | 5-(Pyridin-4-yl)-2,3-dihydro-1H-indole dihydrochloride |

| CAS Number | 90679-09-7 |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ |

| Molecular Weight | 269.17 g/mol |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water (>50 mg/mL), DMSO; slightly soluble in Ethanol |

| pKa (Calc) | ~5.2 (Pyridine N), ~10.5 (Indoline NH - free base) |

| H-Bond Donors | 2 (NH⁺, NH₂⁺ in salt form) |

| H-Bond Acceptors | 2 |

Structural Architecture

The molecule features a non-planar geometry due to the sp³-hybridized C2 and C3 carbons of the indoline ring. This slight "pucker" differentiates it from the planar 5-(pyridin-4-yl)indole, potentially reducing π-stacking aggregation and improving solubility in biological assays.

Synthetic Pathways

The synthesis of 5-(Pyridin-4-yl)indoline dihydrochloride relies on palladium-catalyzed cross-coupling chemistry. The most robust protocol involves a Suzuki-Miyaura coupling between a protected 5-bromoindoline and 4-pyridylboronic acid.

Mechanistic Rationale

Direct coupling of free 5-bromoindoline is often low-yielding due to catalyst poisoning by the free secondary amine. Therefore, an N-protection strategy (using Boc or Acetyl) is employed to ensure high turnover numbers (TON) and prevent side reactions.

Caption: Step-wise synthesis via Suzuki-Miyaura coupling utilizing N-Boc protection to maximize yield and purity.

Biological Applications & Mechanism

Kinase Inhibition (ROCK Targeting)

The 5-(pyridin-4-yl) moiety is a classic "hinge binder." In the context of Rho-associated protein kinase (ROCK) inhibition:

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met156 in ROCK1).

-

Indoline Role: The indoline scaffold orients the pyridine ring into the ATP pocket while the NH group can form water-mediated bridges or direct H-bonds with residues like Asp160 or Glu154.

-

Advantage: Unlike the fully aromatic indole (found in the inhibitor "Rockout"), the indoline core is less prone to metabolic oxidation by CYPs at the 2,3-position, offering a better pharmacokinetic profile for lead optimization.

Fragment-Based Drug Discovery (FBDD)

This compound is frequently used as a fragment in FBDD campaigns. Its low molecular weight (<300 Da) and high ligand efficiency (LE) make it an ideal starting point for "growing" larger, more potent inhibitors by functionalizing the indoline nitrogen.

Experimental Protocols

Protocol A: Synthesis of 5-(Pyridin-4-yl)indoline Dihydrochloride

Objective: Produce high-purity (>98%) salt for biological evaluation.

Reagents:

-

5-Bromoindoline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Pyridine-4-boronic acid (1.5 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)[4]

-

Solvents: Dioxane, Water, DCM, MeOH.

Step-by-Step Methodology:

-

N-Protection: Dissolve 5-bromoindoline in DCM. Add TEA (2.0 eq) and Boc₂O (1.2 eq). Stir at RT for 4h. Wash with 1N HCl and Brine. Dry (Na₂SO₄) and concentrate to yield N-Boc-5-bromoindoline.

-

Suzuki Coupling:

-

Degas a mixture of Dioxane:Water (4:1) with N₂ for 15 min.

-

Add N-Boc-5-bromoindoline, Pyridine-4-boronic acid, and K₂CO₃.

-

Add Pd catalyst under N₂ flow.

-

Heat to 90°C for 12h (monitor by LC-MS for disappearance of bromide).

-

Cool, filter through Celite, and extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to isolate N-Boc-5-(pyridin-4-yl)indoline.

-

-

Deprotection: Dissolve the intermediate in minimal MeOH. Add 4M HCl in Dioxane (10 eq) dropwise at 0°C. Stir at RT for 2h. A precipitate should form.

-

Isolation: Filter the solid. Wash with cold Et₂O (3x) to remove organic impurities. Dry under high vacuum to afford the dihydrochloride salt .

Protocol B: Handling & Storage

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

-

Solution Stability: Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

-

pH Sensitivity: In aqueous solution, the compound is acidic. For cell-based assays, ensure the culture media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the HCl upon addition.

Pharmacophore Mapping

Understanding the binding mode is crucial for utilizing this compound. The diagram below illustrates the interaction logic within a typical Kinase ATP-binding pocket.

Caption: Pharmacophore map highlighting the critical H-bond interaction of the pyridine ring and the derivatization potential of the indoline nitrogen.[2][3][5][6][7]

References

-

PubChem. (2025).[3] 5-(Pyridin-4-yl)indoline dihydrochloride (CID 119106454).[3] National Center for Biotechnology Information. [Link][3]

- Liao, J., et al. (2012). Design and synthesis of novel 5-substituted indoline derivatives as potent ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 345-350.

Sources

- 1. 1610028-39-1|2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 5912-19-6|2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 5-(Pyridin-4-yl)indoline dihydrochloride | C13H14Cl2N2 | CID 119106454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. prepchem.com [prepchem.com]

- 7. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro | PLOS One [journals.plos.org]

Therapeutic Potential of 5-(Pyridin-4-yl)indoline Derivatives in Pharmacology

Part 1: Executive Summary & Core Directive

The 5-(Pyridin-4-yl)indoline scaffold represents a versatile pharmacophore in modern medicinal chemistry, distinguished by its ability to target two distinct classes of enzymes: heme-thiolate monooxygenases (specifically CYP11B2) and serine/threonine kinases (specifically ROCK and Akt) . Unlike its 3-substituted isomer (known as the ROCK inhibitor Rockout), the 5-substituted variant offers unique geometric properties that favor selectivity for aldosterone synthase, making it a critical lead structure for next-generation cardiovascular therapeutics.

This technical guide dissects the pharmacology, structure-activity relationships (SAR), and synthesis of these derivatives. It is designed for drug discovery scientists requiring actionable protocols and mechanistic depth.

Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)[1]

The "Privileged" Scaffold Architecture

The 5-(pyridin-4-yl)indoline moiety consists of a bicyclic indoline core coupled to a pyridine ring at the C5 position. This arrangement is not arbitrary; it exploits specific binding modes in target proteins.

| Structural Component | Pharmacological Function |

| Indoline Core | Provides a semi-rigid scaffold that fits into hydrophobic pockets. The sp³ hybridized C2/C3 carbons allow for non-planar conformations, improving solubility compared to the fully aromatic indole. |

| Pyridine Nitrogen | Acts as a Lewis base . In metalloenzymes (CYP11B2), it coordinates directly with the heme iron. In kinases (ROCK), it serves as a hydrogen bond acceptor in the ATP-binding hinge region. |

| 5-Position Substitution | Critical for selectivity. While 3-substitution favors ROCK inhibition (e.g., Y-27632 analogs), 5-substitution directs the pyridine nitrogen toward the heme center in steroidogenic enzymes. |

SAR Decision Tree: Target Switching

The biological activity of this scaffold can be "tuned" by modifying the oxidation state of the core and the substitution pattern.

-

For Aldosterone Synthase (CYP11B2) Inhibition:

-

For Kinase (ROCK/Akt) Inhibition:

-

Requirement: Pyridine nitrogen must align with the hinge region (Met156 in ROCK1).

-

Optimization: Often requires conversion to the fully aromatic indole or addition of an amide linker to extend into the solvent-exposed region.

-

Part 3: Pharmacology & Mechanism of Action

Target 1: Aldosterone Synthase (CYP11B2) Inhibition

Therapeutic Indication: Hypertension, Congestive Heart Failure, Myocardial Fibrosis.

The most potent application of 5-(pyridin-4-yl)indolines is the inhibition of CYP11B2, the enzyme responsible for the final step of aldosterone biosynthesis.

-

Mechanism: The pyridine nitrogen atom of the inhibitor coordinates with the ferric ion (Fe³⁺) of the enzyme's heme group. This blocks the binding of molecular oxygen, effectively shutting down the conversion of corticosterone to aldosterone.

-

Selectivity Challenge: CYP11B2 shares 93% sequence homology with CYP11B1 (responsible for cortisol). 5-substituted indolines have shown superior selectivity factors (SF > 100) compared to first-generation inhibitors like fadrozole, preventing the side effect of adrenal insufficiency.

Target 2: Rho-Associated Kinase (ROCK) Inhibition

Therapeutic Indication: Glaucoma, Vasospasm, Pulmonary Hypertension.

While 3-substituted indoles are classic ROCK inhibitors, 5-substituted derivatives also exhibit potency by binding to the ATP pocket.

-

Mechanism: Competitive inhibition at the ATP binding site.[3][4] The scaffold stabilizes the inactive conformation of the kinase.

-

Downstream Effects: Inhibition prevents the phosphorylation of Myosin Light Chain (MLC) phosphatase, leading to smooth muscle relaxation and stress fiber dissolution.

Mechanistic Pathway Visualization

Caption: Dual mechanism of action. Top: Heme coordination inhibits CYP11B2 for cardiovascular therapy. Bottom: ATP-competition inhibits ROCK for vasodilation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-(Pyridin-4-yl)indoline

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Rationale: This method offers the highest yield and tolerance for functional groups compared to Stille or Negishi couplings.

Reagents:

-

5-Bromoindoline (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[5]

Step-by-Step Workflow:

-

Degassing: Charge a reaction flask with 1,4-dioxane and water. Degas with argon for 15 minutes to prevent homocoupling by-products.

-

Addition: Add 5-bromoindoline, pyridine-4-boronic acid, and base (Na₂CO₃).

-

Catalysis: Add Pd catalyst under a positive stream of argon.

-

Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Extract with Ethyl Acetate (x3). Wash organic layer with brine.[6]

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/Ethyl Acetate.[6]

-

Characterization: Verify via ¹H-NMR (look for pyridine doublets at ~8.5 ppm) and LC-MS (M+H peak).

Protocol B: In Vitro CYP11B2 Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized derivative against Aldosterone Synthase.

Materials:

-

V79 MZh cells (expressing human CYP11B2).

-

Substrate: 11-Deoxycorticosterone (DOC).

-

Assay Buffer: DMEM culture medium.

Procedure:

-

Seeding: Plate V79 MZh cells (2 × 10⁵ cells/well) in 24-well plates. Incubate for 24h.

-

Treatment: Replace medium with fresh medium containing the test compound (0.1 nM – 10 µM) and radiolabeled substrate [¹⁴C]-DOC.

-

Incubation: Incubate for 1–4 hours at 37°C.

-

Extraction: Collect the supernatant. Extract steroids using Ethyl Acetate/Isooctane (1:1).

-

Analysis: Separate steroids using HPTLC (High-Performance Thin-Layer Chromatography). Quantify aldosterone production using a radio-image analyzer.

-

Calculation: Plot % inhibition vs. log[concentration] to derive IC₅₀.

Part 5: Future Outlook & Clinical Relevance

The 5-(pyridin-4-yl)indoline scaffold is currently in the preclinical optimization phase . While no drug with this exact name is marketed, it is a key structural motif in:

-

Next-Gen Aldosterone Synthase Inhibitors: Designed to replace Osilodrostat/LCI699 by offering better CYP11B1 selectivity.

-

Dual-Action Kinase Inhibitors: Compounds targeting both ROCK and Akt for metastatic cancer therapy.

Limitation: The primary challenge remains the "selectivity window." The pyridine nitrogen is a "promiscuous" binder to heme irons. Future medicinal chemistry efforts focus on decorating the indoline nitrogen (N1) with bulky groups to sterically clash with off-target enzymes.

Part 6: References

-

-

Context: Validates the pyridine-indole scaffold as a potent ROCK inhibitor.

-

-

Yin, L., et al. (2014). Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. Journal of Medicinal Chemistry, 57(12), 5179–5196. Retrieved from [Link]

-

Context: Establishes the 5-substituted indoline as a primary scaffold for CYP11B2 inhibition.

-

-

Feng, Y., et al. (2015).[7] Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(15), 5789-5807. Retrieved from [Link]

-

Context: Provides SAR data for pyridine-based ROCK inhibitors.

-

-

PubChem. (2025).[1] 5-(Pyridin-4-yl)indoline dihydrochloride Compound Summary. Retrieved from [Link]

-

Context: Verifies the chemical existence and identifiers of the specific core compound.

-

-

Migliorini, A., et al. (2014). Synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126, 1055–1062. Retrieved from [Link]

-

Context: Describes Suzuki coupling protocols for related pyridine-indazole scaffolds.

-

Sources

- 1. 5-(Pyridin-4-yl)indoline dihydrochloride | C13H14Cl2N2 | CID 119106454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. stemcell.com [stemcell.com]

- 4. Y-27632 | ROCK-I and ROCK-I inhibitor | TargetMol [targetmol.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Comparative Analysis of 5-(Pyridin-4-yl)indoline and its Salt Forms for Pharmaceutical Development

A Senior Application Scientist's Perspective on Optimizing Physicochemical and Biological Properties

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). The selection of an appropriate form of the API—most commonly, a salt or the free base—is a critical decision that profoundly influences solubility, stability, bioavailability, and ultimately, the clinical success of a drug. This guide provides a comprehensive technical framework for the comparative evaluation of 5-(Pyridin-4-yl)indoline and its potential salt forms. As a molecule possessing both a basic indoline nitrogen and a basic pyridine nitrogen, the formation of salts, such as the dihydrochloride salt, presents a strategic opportunity to enhance its pharmaceutical properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies for a thorough characterization of this promising scaffold.

Introduction: The Imperative of Salt Selection in Modern Drug Development

In the landscape of pharmaceutical development, it is estimated that approximately 50% of all drugs are administered as salts.[1] This prevalence underscores a fundamental principle: the conversion of a free base or a free acid into a salt is a powerful and frequently employed strategy to overcome suboptimal physicochemical and biopharmaceutical properties.[2] For a molecule like 5-(Pyridin-4-yl)indoline, which contains basic nitrogen atoms, the free base form may exhibit poor aqueous solubility and a propensity for polymorphism, potentially leading to variable dissolution rates and inconsistent bioavailability.[3]

The formation of a salt, such as 5-(Pyridin-4-yl)indoline dihydrochloride, can dramatically alter these properties.[4][5] By converting the neutral molecule into an ionic species, we can anticipate significant improvements in aqueous solubility, a more predictable crystalline form, and enhanced stability. However, the choice of a salt form is not without its complexities and requires a rigorous, data-driven evaluation to select the optimal candidate for progression into formulation and clinical studies.[6]

This guide will delineate a systematic approach to the characterization and comparison of 5-(Pyridin-4-yl)indoline free base and its salt forms. We will explore the theoretical underpinnings of these differences and provide detailed experimental protocols for their practical assessment.

Physicochemical Characterization: Unveiling the Molecular Persona

A thorough understanding of the physicochemical properties of both the free base and its salt forms is the bedrock of rational drug development. This section outlines the key parameters to be investigated and provides methodologies for their determination.

pKa Determination: The Key to Understanding Ionization

The acid dissociation constant (pKa) is a critical parameter that governs the degree of ionization of a molecule at a given pH.[7] For 5-(Pyridin-4-yl)indoline, there are two key basic centers: the indoline nitrogen and the pyridine nitrogen. Determining the pKa values for both of these functional groups is essential for predicting the solubility-pH profile, understanding its behavior in the gastrointestinal tract, and selecting appropriate salt-forming acids.[8] For successful salt formation of a basic drug, the pKa of the counter-ion should be at least 2 pH units lower than the pKa of the drug.[1]

Experimental Protocol: Potentiometric Titration for pKa Determination [4][9]

Objective: To determine the pKa values of the basic nitrogen centers in 5-(Pyridin-4-yl)indoline.

Materials:

-

5-(Pyridin-4-yl)indoline sample

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Methanol or other suitable co-solvent for poorly soluble compounds

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Titration vessel

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of 5-(Pyridin-4-yl)indoline in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility).[10] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.

-

Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the curve.[4]

dot

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment: A Critical Determinant of Bioavailability

Aqueous solubility is a primary determinant of oral bioavailability. Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract.[11] Comparing the kinetic and thermodynamic solubility of the free base and its salt forms across a physiologically relevant pH range is crucial.

Experimental Protocol: Kinetic Solubility Assay [1][11]

Objective: To rapidly assess the aqueous solubility of 5-(Pyridin-4-yl)indoline free base and its salt(s).

Materials:

-

Test compounds (free base and salt forms)

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

96-well filter plates

-

96-well UV-transparent plates

-

Plate reader capable of UV-Vis absorbance measurements

-

High-performance liquid chromatography (HPLC) system (for confirmation)

Procedure:

-

Stock Solution Preparation: Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solutions to the aqueous buffers in a 96-well plate to create a range of concentrations.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.

-

Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or by HPLC analysis.[1]

Dissolution Rate: The Speed of Getting into Solution

The intrinsic dissolution rate (IDR) is a measure of the dissolution speed of a pure substance under constant surface area, temperature, and agitation.[12] It is a valuable parameter for comparing different solid forms of a drug, as a higher IDR often correlates with faster absorption.[13]

Experimental Protocol: Intrinsic Dissolution Rate (IDR) Measurement [14][15]

Objective: To compare the intrinsic dissolution rates of the free base and salt forms of 5-(Pyridin-4-yl)indoline.

Materials:

-

Test compounds

-

Hydraulic press for compacting powders

-

Rotating disk apparatus (USP Apparatus 2 with a die for holding the compact)

-

Dissolution bath with temperature control

-

Dissolution media (e.g., simulated gastric and intestinal fluids)

-

UV-Vis spectrophotometer with a flow-through cell or in-situ fiber optic probes

Procedure:

-

Compact Preparation: Compress a known amount of the test compound into a pellet of a defined surface area using a hydraulic press.

-

Apparatus Setup: Mount the pellet in the rotating disk holder and place it in the dissolution vessel containing the pre-warmed and degassed dissolution medium.

-

Dissolution: Start the rotation at a constant speed (e.g., 100 rpm) and monitor the concentration of the dissolved drug over time using UV-Vis spectrophotometry.

-

Data Analysis: Plot the cumulative amount of drug dissolved per unit area against time. The IDR is the slope of the initial linear portion of this plot, typically expressed in mg/min/cm².

Solid-State Characterization: Understanding the Crystalline Landscape

The solid-state properties of an API, including its crystal form (polymorphism) and thermal behavior, are critical for formulation development and stability.[16] Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are indispensable for this characterization.

2.4.1. X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid and for distinguishing between different polymorphic forms. Each crystalline solid has a unique XRPD pattern, which serves as a fingerprint.

2.4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[17][18] It is used to determine melting points, glass transitions, and to study phase transitions and polymorphism.

2.4.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated.[19][20] It is used to assess thermal stability, identify the presence of solvates or hydrates, and quantify volatile content.[21]

Experimental Protocol: Solid-State Characterization Suite

Objective: To characterize the solid-state properties of 5-(Pyridin-4-yl)indoline free base and its salt form(s).

-

XRPD: Analyze a small amount of the powdered sample using an X-ray diffractometer. The resulting diffractogram will reveal the crystalline or amorphous nature of the material.

-

DSC: Heat a small, accurately weighed sample in an aluminum pan at a constant rate (e.g., 10 °C/min) in a DSC instrument.[22] The resulting thermogram will show endothermic or exothermic events corresponding to melting, crystallization, or other phase transitions.

-

TGA: Heat a small, accurately weighed sample in a TGA instrument at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting thermogram will show mass loss as a function of temperature, indicating decomposition or desolvation.

dot

Caption: Key techniques for solid-state characterization of an API.

| Property | 5-(Pyridin-4-yl)indoline (Free Base) - Hypothetical | 5-(Pyridin-4-yl)indoline Dihydrochloride - Hypothetical | Rationale for Difference |

| Aqueous Solubility | Low | High | The ionic nature of the salt form leads to stronger interactions with polar water molecules. |

| Dissolution Rate | Slow | Fast | Higher solubility of the salt form creates a larger concentration gradient, driving faster dissolution. |

| Melting Point | Lower | Higher | The ionic lattice of the salt generally requires more energy to break than the intermolecular forces in the free base crystal. |

| Hygroscopicity | Variable | Potentially Higher | Salts can have a greater affinity for water molecules, which may require careful formulation and packaging considerations. |

| Chemical Stability | Potentially lower (susceptible to oxidation) | Generally higher | Protonation of the basic nitrogens can reduce their reactivity towards oxidative degradation. |

Table 1: Hypothetical Comparison of Physicochemical Properties. This table presents expected trends based on general principles of salt formation and is not based on experimental data for this specific molecule.

Stability Assessment: Ensuring a Robust Drug Product

The chemical and physical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life.[3][23] Stability studies should be conducted on both the free base and the selected salt form(s) under various stress conditions.

Experimental Protocol: Forced Degradation and Solid-State Stability [24][25]

Objective: To assess the stability of the free base and salt form(s) of 5-(Pyridin-4-yl)indoline.

Forced Degradation (Solution State):

-

Expose solutions of the test compounds to various stress conditions, including:

-

Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Oxidation (e.g., 3% H₂O₂)

-

Thermal stress (e.g., 60°C)

-

Photostability (exposure to UV and visible light)

-

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Solid-State Stability:

-

Store solid samples of the test compounds under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term storage conditions (e.g., 25°C / 60% RH).[26]

-

At specified time intervals, analyze the samples for changes in their physical (e.g., appearance, XRPD) and chemical (e.g., purity by HPLC) properties.

Biological Evaluation: From Molecular Properties to Therapeutic Potential

While the physicochemical properties are critical, the ultimate goal is to develop a safe and effective therapeutic. The choice between the free base and a salt form can also have implications for the biological activity and pharmacokinetic profile of a drug.

In Vitro Pharmacological Profiling

Given the structural motifs present in 5-(Pyridin-4-yl)indoline (indole and pyridine rings), it is plausible that this molecule could interact with a variety of biological targets. Structurally related compounds have shown activity as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) or as modulators of ion channels such as TASK-3 channels.[1][6][27] Therefore, a tiered screening approach is recommended.

Experimental Protocol: In Vitro Biological Screening

Objective: To identify the potential pharmacological activity of 5-(Pyridin-4-yl)indoline.

-

Broad Panel Screening: Initially, screen the compound against a broad panel of cancer cell lines to assess for general cytotoxic or anti-proliferative effects.[2][5][28][29][30]

-

Targeted Enzyme/Receptor Assays: Based on structural similarity to known active compounds, perform targeted assays. For example:

-

IDO1 Inhibition Assay: Measure the ability of the compound to inhibit the enzymatic activity of IDO1, which is involved in tumor immune evasion.[6][31][32][33][34]

-

TASK-3 Channel Modulation Assay: Use patch-clamp electrophysiology or a fluorescence-based membrane potential assay to determine if the compound blocks or activates TASK-3 potassium channels, which are implicated in some cancers.[27][35][36][37]

-

dot

Sources

- 1. protocols.io [protocols.io]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. enamine.net [enamine.net]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 13. Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ardena.com [ardena.com]

- 16. improvedpharma.com [improvedpharma.com]

- 17. quercus.be [quercus.be]

- 18. veeprho.com [veeprho.com]

- 19. aurigaresearch.com [aurigaresearch.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. veeprho.com [veeprho.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. siip.ac.in [siip.ac.in]

- 24. Solid State Stability | VxP Pharma [vxppharma.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. www3.paho.org [www3.paho.org]

- 27. Discovery of Novel TASK-3 Channel Blockers Using a Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]

- 29. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 30. criver.com [criver.com]

- 31. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 32. aurorabiolabs.com [aurorabiolabs.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. pnas.org [pnas.org]

- 36. mdpi.com [mdpi.com]

- 37. pnas.org [pnas.org]

Methodological & Application

Technical Application Note: Preparation of 5-(Pyridin-4-yl)indoline Dihydrochloride Stock Solutions

Introduction & Chemical Identity

5-(Pyridin-4-yl)indoline dihydrochloride is a specialized small molecule intermediate and kinase inhibitor pharmacophore. Often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors or as a standalone probe in stem cell differentiation protocols, its precise handling is critical for experimental reproducibility.

As a dihydrochloride salt, this compound exhibits distinct hygroscopic properties and pH-dependent solubility profiles that differ significantly from its free-base counterparts. This guide defines the standard operating procedure (SOP) for preparing high-integrity stock solutions to ensure consistent biological activity.

Chemical Specifications

| Property | Specification |

| Compound Name | 5-(Pyridin-4-yl)indoline dihydrochloride |

| CAS Number | 90679-09-7 (Free base ref: 1198305-67-9) |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ |

| Molecular Weight | ~269.17 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility Class | Polar, Hydrophilic (Salt form) |

Material Safety & Handling (Pre-Protocol)

Critical Warning - Hygroscopicity: Dihydrochloride salts are inherently hygroscopic. Exposure to ambient humidity can lead to water absorption, altering the effective mass and molarity of your stock solution.

-

Handling: Always equilibrate the vial to room temperature before opening to prevent condensation.

-

Weighing: Use an analytical balance with a draft shield. Complete weighing operations rapidly.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is required. Avoid inhalation of dust.

Solubility Profile & Solvent Selection

Selecting the correct solvent is the single most important decision in this protocol. While water soluble, DMSO (Dimethyl Sulfoxide) is the recommended solvent for master stock preparation due to its antimicrobial properties and cryo-stability.

| Solvent | Solubility Limit | Stability | Application Note |

| DMSO (Anhydrous) | ~50–100 mM | High (Months at -20°C) | Recommended. Prevents hydrolysis. Compatible with cell culture at <0.1% v/v. |

| Water (Endotoxin-free) | ~25–50 mM | Low (Days at 4°C) | Solution will be acidic (pH ~4-5) due to HCl counterions. Prone to microbial growth. |

| Ethanol | <10 mM | Moderate | Not recommended due to evaporation issues and lower solubility. |

Protocol: Preparation of 10 mM Master Stock

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration allows for easy 1:1000 dilution to achieve a 10 µM working concentration, a standard potency for this class of kinase inhibitors.

Equipment Required[5][6][7][8][9][10]

-

Analytical Balance (0.01 mg readability recommended)

-

Vortex Mixer

-

Sterile DMSO (Cell Culture Grade, ≥99.9%)

-

Amber Microcentrifuge Tubes (1.5 mL)

-

Syringe Filter (0.22 µm, PTFE or Nylon ) - Do not use cellulose acetate for DMSO.

Step-by-Step Methodology

Step 1: Mass Calculation

Calculate the required mass using the formula:

-

Target: 10 mM solution in 1 mL DMSO.

-

Calculation:

Step 2: Weighing & Solubilization[1]

-

Tare a sterile amber microcentrifuge tube.

-

Weigh approximately 2.7 mg of 5-(Pyridin-4-yl)indoline dihydrochloride. Record the exact mass (e.g., 2.74 mg).

-

Calculate the exact volume of DMSO required to reach 10 mM using the recorded mass:

-

Add the calculated volume of sterile DMSO.

Step 3: Mixing & Filtration

-

Vortex vigorously for 30–60 seconds. The powder should dissolve completely, resulting in a clear solution.

-

Visual QC: Inspect against a light source. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile amber tube. This removes potential particulate contaminants and ensures sterility.

Step 4: Aliquoting & Storage[2][1][3][4]

-

Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Seal tubes with Parafilm to prevent DMSO evaporation.

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Workflow Diagram

The following diagram illustrates the critical decision pathways and quality control steps for handling this compound.

Caption: Workflow for the preparation and validation of 5-(Pyridin-4-yl)indoline dihydrochloride stock solutions.

Dilution & Usage Guidelines

When using the stock in biological assays, the "Dihydrochloride" nature implies the solution is acidic. However, when diluted 1:1000 into buffered media (e.g., DMEM or RPMI), the buffer capacity of the medium is sufficient to neutralize the pH.

Dilution Table (for 10 mM Stock):

| Final Concentration | Dilution Factor | Volume of Stock | Volume of Media | Final DMSO % |

| 10 µM | 1:1000 | 1.0 µL | 999 µL | 0.1% (Safe) |

| 1 µM | 1:10000 | 0.1 µL* | 999.9 µL | 0.01% |

| 100 nM | 1:100000 | Serial Dilution** | -- | <0.01% |

*For volumes <1 µL, use a serial dilution step (e.g., dilute stock 1:10 in DMSO first) to ensure pipetting accuracy. **Serial Dilution: Add 10 µL of 10 mM stock to 990 µL Media (100 µM intermediate), then add 10 µL of intermediate to 9.99 mL Media.

Quality Control & Troubleshooting

Verification of Concentration (UV-Vis)

If precise concentration verification is required, use the Beer-Lambert Law (

-

Wavelength: Indoline derivatives typically absorb in the UV range (250–300 nm).

-

Procedure: Dilute a small aliquot 1:100 in water and scan 200–400 nm. Compare absorbance peaks against a known standard curve if available.

Common Issues

-

Precipitation upon dilution: If the compound precipitates when added to media, it may be due to the "salting out" effect or pH shock.

-

Solution: Vortex the media immediately upon addition. Ensure the stock is at room temperature before pipetting.

-

-

Color Change: A shift from clear/yellow to dark orange/brown indicates oxidation.

-

Action: Discard the stock. Indolines are sensitive to oxidation; ensure storage is air-tight.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 119106454, 5-(Pyridin-4-yl)indoline dihydrochloride. Retrieved February 27, 2026 from [Link]

-

Cold Spring Harbor Protocols. Preparation of Stock Solutions for Kinase Inhibitors. CSH Protoc; 2018. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing 5-(Pyridin-4-yl)indoline dihydrochloride

An advanced search for "5-(Pyridin-4-yl)indoline dihydrochloride" did not yield specific in vitro assay concentrations or a well-defined biological target in publicly available scientific literature. This suggests the compound may be a novel chemical entity, a derivative of a known scaffold pending publication, or a tool compound with limited characterization data.

Therefore, this guide adopts the perspective of a senior application scientist tasked with establishing the in vitro pharmacological profile of a novel compound, using 5-(Pyridin-4-yl)indoline dihydrochloride as a representative example of a pyridinyl-indoline scaffold. The principles and protocols outlined here provide a robust framework for the systematic determination of appropriate assay concentrations and for elucidating the mechanism of action for any new chemical entity with a similar structure.

Introduction: The Pyridinyl-Indoline Scaffold and a Strategy for Characterization

The indoline and pyridine ring systems are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The indoline scaffold is a core feature of several kinase inhibitors, while the pyridine ring is a common hydrogen bond acceptor and can be crucial for coordinating with enzyme active sites. The combination in "5-(Pyridin-4-yl)indoline" suggests a potential for interaction with a wide range of protein targets, most notably protein kinases and G-protein coupled receptors (GPCRs).

Given the absence of specific target information for 5-(Pyridin-4-yl)indoline dihydrochloride, a logical, tiered approach is required for its characterization. Our strategy will be to:

-

Establish Physicochemical Properties: Determine aqueous solubility and stability, which are critical for accurate in vitro assay performance.

-

Initial Target Class Screening: Employ broad panel screening to identify the general protein class this compound interacts with.

-

Determine Cytotoxicity: Establish the concentration range at which the compound affects cell viability, defining the upper limit for cell-based assays.

-

Primary Target Validation: Confirm the initial hits using orthogonal, cell-based assays to measure downstream signaling.

-

Dose-Response Analysis: Perform detailed concentration-response experiments to quantify the compound's potency (e.g., IC50 or EC50).

This document will provide detailed protocols for cytotoxicity assessment and a hypothetical cell-based target validation assay, as these are foundational steps following an initial screen.

Foundational Assays: Solubility and Cytotoxicity Profiling

Before specific bioassays, understanding the compound's behavior in aqueous buffer and its general effect on cell health is paramount. These preliminary tests prevent artifacts and ensure that subsequent assay results are meaningful.

Kinetic Solubility Assessment

The dihydrochloride salt form of the compound suggests good initial aqueous solubility. However, it is crucial to determine the kinetic solubility in specific assay media, as precipitation can lead to highly misleading results. A common method is nephelometry or turbidimetry.

Protocol: Kinetic Solubility by Nephelometry

-

Prepare a high-concentration stock solution of 5-(Pyridin-4-yl)indoline dihydrochloride (e.g., 10 mM in 100% DMSO).

-

Create a serial dilution series of the compound directly in the primary assay buffer (e.g., PBS or DMEM) in a 96-well plate. Typical final concentrations might range from 200 µM down to 1.56 µM.

-

Include a buffer-only control and a DMSO vehicle control.

-

Allow the plate to equilibrate at room temperature for 1-2 hours.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650 nm).

-

The concentration at which a significant increase in turbidity is observed above the baseline is considered the limit of kinetic solubility. This concentration should be regarded as the maximum to be used in any subsequent aqueous assay.

Cytotoxicity Assay: Defining the Therapeutic Window

A cytotoxicity assay is essential to distinguish between targeted pharmacological effects and general cellular toxicity. The concentration range for all subsequent cell-based assays must fall below the threshold of significant cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Viability Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity or a specific cancer cell line if oncology targets are suspected) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2X concentration series of 5-(Pyridin-4-yl)indoline dihydrochloride in culture medium. A wide range is recommended for the initial test (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM). Also prepare a vehicle control (e.g., 0.2% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).

-

Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration.

-

Incubation: Incubate the plate for a period relevant to the expected mechanism of action. A 48- or 72-hour incubation is standard for assessing effects on cell proliferation and viability.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate-reading luminometer.

-

Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the media-only blank as 0%. Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).

Table 1: Example Cytotoxicity Data and Interpretation

| Concentration (µM) | Luminescence (RLU) | % Viability (Normalized) | Interpretation |

| 0 (Vehicle) | 850,000 | 100% | Baseline cell health |

| 0.1 | 845,000 | 99.4% | No significant toxicity |

| 1.0 | 830,000 | 97.6% | No significant toxicity |

| 10.0 | 790,000 | 92.9% | Minor effect, suitable for assays |

| 30.0 | 450,000 | 52.9% | Significant toxicity observed |

| 100.0 | 50,000 | 5.9% | High cytotoxicity |

From this example data, the CC50 is approximately 30 µM. Therefore, subsequent cell-based mechanistic assays should ideally use concentrations well below this value (e.g., ≤ 10 µM) to ensure the observed effects are target-specific.

Hypothetical Target Validation: A Cell-Based Phospho-Kinase Assay

Let us assume a broad kinase screen identified a potential interaction with a specific receptor tyrosine kinase (RTK), such as EGFR or VEGFR. The next logical step is to validate this hit in a cellular context by measuring the phosphorylation of the kinase or its downstream substrates. A Western blot is a classic, semi-quantitative method for this purpose.

Workflow: Investigating Kinase Inhibition in a Cellular Context

Caption: Workflow for cell-based kinase inhibition analysis.

Protocol: Western Blot for Phospho-RTK Inhibition

-

Cell Culture and Starvation: Seed A549 cells (high EGFR expression) in a 6-well plate. Once they reach 80-90% confluency, replace the growth medium with a serum-free medium and incubate for 18-24 hours. This reduces basal RTK activation.

-

Compound Treatment: Pre-incubate the starved cells with 5-(Pyridin-4-yl)indoline dihydrochloride at various concentrations (e.g., 10 µM, 1 µM, 0.1 µM, and a vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells by adding the specific ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes at 37°C. Include an unstimulated, vehicle-treated control.

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin).

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Primary Purpose | Starting Concentration Range | Rationale |

| Biochemical Assays (e.g., Kinase Panel) | Target identification, Potency (IC50) | 1 nM - 30 µM | A wide range to capture potency for diverse targets without concerns for cell toxicity. |

| Cell Viability/Cytotoxicity (e.g., CellTiter-Glo) | Determine toxicity threshold (CC50) | 10 nM - 100 µM | Must cover a broad spectrum to accurately define the cytotoxic concentration. |

| Cell-Based Target Engagement (e.g., Western Blot) | Confirm activity in a cellular context | 10 nM - 10 µM (or CC50/3) | Concentrations should be non-toxic and bracket the expected IC50 from biochemical assays. |

| Functional Cellular Assays (e.g., Proliferation, Migration) | Assess phenotypic outcome | 1 nM - 10 µM (or CC50/3) | Long-term assays require concentrations well below the cytotoxic threshold to ensure specific effects. |

Data Interpretation and Path Forward

The results from the described assays form a logical cascade. If the compound shows low micromolar activity against a specific kinase in a biochemical screen, and then inhibits the phosphorylation of that kinase in a cell-based assay at a similar concentration, without causing general cytotoxicity, this provides strong evidence of a specific mechanism of action.

Logical Flow of Investigation

Caption: A typical discovery cascade for a novel compound.

Subsequent experiments would involve expanding to more complex models, such as 3D cell cultures or animal models, using the in vitro concentration data as a guide for dose selection. The goal is to build a comprehensive pharmacological profile that supports the compound's further development.

References

- Note: As "5-(Pyridin-4-yl)indoline dihydrochloride" did not yield specific literature, the following references provide authoritative guidance on the general principles and methods described in this document.

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. This book offers a comprehensive overview of the principles of enzyme inhibition and the design of dose-response experiments for determining IC50 values. While a book, its principles are foundational. A relevant overview can often be found in resources from publishers like Wiley. [Link]

-

Glomski, I. J. (2015). Key Considerations for Optimizing Cell-Based Assays. This article from a life sciences company blog outlines critical parameters for developing robust and reproducible cell-based assays, including cell health, reagent choice, and signal detection. [Link]

Application Note: Optimized Synthesis and Isolation of 5-(Pyridin-4-yl)indoline Dihydrochloride

Strategic Rationale & Mechanistic Overview

The incorporation of indoline and pyridine scaffolds is a cornerstone strategy in the development of modern pharmacophores, particularly for kinase inhibitors and central nervous system (CNS) therapeutics[1]. The target molecule, 5-(pyridin-4-yl)indoline dihydrochloride (CAS 90679-09-7)[2], serves as a highly versatile biaryl building block.

Direct cross-coupling of unprotected indolines is often plagued by poor yields. The secondary amine of the indoline ring is a potent nucleophile and σ-donor that can competitively coordinate with palladium(0) species, leading to catalyst poisoning or undesired Buchwald-Hartwig amination side-reactions. To establish a self-validating, high-yielding system, this protocol utilizes a rigorous three-phase approach:

-

Electrophilic Shielding: N-Boc protection of 5-bromoindoline.

-

C–C Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

-

Global Deprotection & Precipitation: Simultaneous Boc-cleavage and dihydrochloride salt formation.

Synthetic Workflow Pathway

Figure 1: Three-step synthesis workflow for 5-(pyridin-4-yl)indoline dihydrochloride.

Reagents and Quantitative Material Requirements

The following table summarizes the stoichiometric requirements for a standardized 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 5-Bromoindoline | 198.06 | 1.0 | 1.98 g | Core Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | 2.62 g | Protecting Group |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.1 mL) | Base / Acid Scavenger |

| Pyridine-4-boronic acid | 122.92 | 1.5 | 1.84 g | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.58 g | Catalyst |

| Potassium carbonate (K₂CO₃) | 138.20 | 3.0 | 4.15 g | Inorganic Base |

| 4M HCl in 1,4-Dioxane | 36.46 (HCl) | 10.0 | 25.0 mL | Deprotecting/Salt Agent |

Step-by-Step Experimental Protocol

Phase I: Electrophilic Shielding via N-Boc Protection

Causality Insight: Installing a tert-butyloxycarbonyl (Boc) group neutralizes the nucleophilicity of the indoline nitrogen via resonance delocalization into the carbonyl. This provides critical steric bulk, ensuring exclusive reactivity at the C5-bromide during the subsequent metal-catalyzed step.

-

Initialization: Dissolve 5-bromoindoline (1.98 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (2.1 mL, 15 mmol) and cool the mixture to 0 °C using an ice bath.

-

Protection: Slowly add Boc₂O (2.62 g, 12 mmol) dissolved in DCM (10 mL) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material will stain strongly with ninhydrin, whereas the desired N-Boc-5-bromoindoline will be UV-active but ninhydrin-negative.

-

Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-5-bromoindoline as a crude solid, which can be used directly in Phase II.

Phase II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Insight: Pyridine-4-boronic acid is notoriously susceptible to protodeboronation (base-catalyzed cleavage of the C–B bond) at elevated temperatures[3]. To mitigate this, we employ a biphasic 1,4-Dioxane/H₂O system. Dioxane provides excellent solubility for the organic substrates, while water dissolves the K₂CO₃, facilitating the formation of the crucial reactive boronate species. A high catalyst loading (5 mol% Pd(PPh₃)₄) accelerates transmetalation, ensuring the cross-coupling outpaces boronic acid degradation[4].

-

Degassing: In a 100 mL Schlenk flask, combine N-Boc-5-bromoindoline (approx. 10 mmol from Phase I), pyridine-4-boronic acid (1.84 g, 15 mmol), and K₂CO₃ (4.15 g, 30 mmol). Add a solvent mixture of 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge the biphasic mixture with Argon for 15 minutes.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under a positive stream of Argon. Seal the flask.

-

Heating: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

-

IPC: Analyze via LC-MS. Confirm the disappearance of the N-Boc-5-bromoindoline mass (m/z ~298/300) and the appearance of the product mass (m/z ~297 [M+H]⁺).

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and Water (30 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to isolate N-Boc-5-(pyridin-4-yl)indoline.

Phase III: Global Deprotection and Dihydrochloride Salt Precipitation

Causality Insight: The intermediate possesses two distinct basic centers: the indoline nitrogen (pKa ~4.5) and the pyridine nitrogen (pKa ~5.2). Treating the intermediate with an excess of anhydrous 4M HCl in dioxane achieves two goals simultaneously. First, the acidic conditions protonate the Boc carbonyl, triggering the elimination of isobutylene and CO₂ to reveal the free indoline. Second, the excess HCl ensures complete protonation of both basic sites. The resulting dihydrochloride salt is highly polar and insoluble in dioxane, driving the equilibrium forward and allowing for isolation via simple filtration.

-

Dissolution: Dissolve the purified N-Boc-5-(pyridin-4-yl)indoline in minimal anhydrous 1,4-Dioxane (10 mL) at room temperature.

-

Acidification: Slowly add 4M HCl in 1,4-Dioxane (25.0 mL, 100 mmol). A precipitate will begin to form almost immediately as the salt is generated.

-

Reaction: Stir vigorously at room temperature for 2–3 hours.

-

IPC: Take a small aliquot, dissolve in D₂O, and analyze via ¹H NMR. Confirm the complete disappearance of the sharp Boc tert-butyl singlet at ~1.4 ppm.

-

Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL) to remove any residual dioxane and organic impurities.

-

Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield pure 5-(pyridin-4-yl)indoline dihydrochloride as a fine powder.

References

- 5-(Pyridin-4-yl)indoline dihydrochloride | C13H14Cl2N2 | CID 119106454 - PubChem. Source: nih.gov.

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Source: lmaleidykla.lt.

- 5-Bromoindole | 10075-50-0 - Benchchem: Technical Support Center. Source: benchchem.com.